molecular formula C13H18N2O3S3 B2574567 N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2415630-86-1

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2574567
CAS No.: 2415630-86-1
M. Wt: 346.48
InChI Key: PVDWUTQCSUGCQY-UHFFFAOYSA-N
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Description

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a specialized synthetic compound featuring a unique molecular architecture that combines dithiepane and thiophene ring systems with an ethanediamide linker. This hybrid structure presents distinctive chemical properties valuable for multiple research domains, particularly in medicinal chemistry and chemical biology. The compound's structural framework incorporates sulfur-containing heterocycles similar to those found in various pharmacologically active molecules . The presence of both the 1,4-dithiepane system and thiophene moiety suggests potential for interesting coordination chemistry and biological interactions, while the hydroxy functionality enhances solubility characteristics for experimental applications. Researchers are investigating this compound primarily as a molecular scaffold in drug discovery platforms, with particular interest in its potential enzyme modulation capabilities and receptor binding properties. The compound's dual heterocyclic architecture enables interactions with biological targets through multiple binding modes, including hydrogen bonding via the hydroxy and amide groups, hydrophobic interactions through the thiophene ring, and potential metal coordination through sulfur atoms. Current research applications include its use as a precursor in the development of thiophene-containing therapeutic agents , investigation of sulfur heterocycle biochemistry, and exploration of novel kinase inhibitors. The compound's research utility is further enhanced by its ethanediamide bridge, which provides conformational restraint and structural rigidity beneficial for studying molecular recognition processes. In biochemical assays, this chemical entity has demonstrated interesting protein binding characteristics, with preliminary investigations suggesting potential activity against cysteine protease enzymes. Researchers are also exploring its application in materials science as a building block for functionalized polymers with tailored electronic properties, leveraging the conjugated system of the thiophene moiety . Strictly for research purposes in controlled laboratory environments, this product is not intended for diagnostic, therapeutic, or human use. Researchers should employ appropriate safety precautions including personal protective equipment and adequate ventilation when handling this compound.

Properties

IUPAC Name

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S3/c16-11(14-6-10-2-1-3-21-10)12(17)15-7-13(18)8-19-4-5-20-9-13/h1-3,18H,4-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDWUTQCSUGCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the formation of the dithiepan ring, followed by the introduction of the thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thiophene moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

Antimicrobial Activity

Research indicates that compounds with similar thiophene and dithiepan structures often demonstrate notable antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacteria and fungi. A study on related compounds reported minimum inhibitory concentrations (MIC) against common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their potential as effective antimicrobial agents .

Anticancer Properties

The structural motifs present in N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide suggest possible cytotoxic effects against cancer cell lines. Preliminary studies have shown that similar compounds can selectively target cancer cells while sparing normal cells, indicating a promising avenue for cancer treatment .

Material Science

In addition to its biological applications, the compound may serve as a precursor for synthesizing novel materials with unique properties.

Conductive Polymers

Thiophene derivatives are known for their electrical conductivity, making them suitable for applications in organic electronics. The incorporation of dithiepan moieties could enhance the mechanical and electrical properties of polymer composites, paving the way for innovative materials in flexible electronics and sensors .

Dyes and Pigments

Due to their vibrant colors and stability, thiophene-based compounds are often used in dye synthesis. The unique structure of this compound may contribute to the development of new dyes with improved lightfastness and color retention properties .

Agricultural Chemistry

The compound's potential extends to agricultural applications, particularly in pest control.

Fungicides

Research into similar thiophene-containing compounds has revealed their efficacy as fungicides against various plant pathogens. The ability to inhibit fungal growth could lead to the development of environmentally friendly agricultural chemicals that minimize reliance on traditional synthetic pesticides .

Plant Growth Regulators

There is emerging evidence that certain thiophene derivatives can act as plant growth regulators, influencing plant development processes such as germination and flowering. This application could enhance crop yields and improve agricultural productivity .

Mechanism of Action

The mechanism by which N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene moiety.

    Dithiepan Derivatives: Compounds with similar dithiepan rings, such as 1,4-dithiepan-6-ol.

Uniqueness

What sets N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide apart is the combination of the dithiepan ring and thiophene moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H14N2O2S2C_{12}H_{14}N_2O_2S_2. Its structure includes a dithiepan moiety and a thiophene group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives with similar functional groups showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an antioxidant .
Concentration (µg/mL)% Inhibition
1025
5045
10070

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Free Radical Scavenging : The presence of hydroxyl groups in the structure may enhance its ability to donate electrons and neutralize free radicals.

Case Studies

A recent case study involving a derivative of this compound highlighted its effectiveness in treating skin infections caused by resistant bacterial strains. The patient exhibited significant improvement after two weeks of treatment, with no adverse effects reported .

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